molecular formula C18H15N5O3 B2644608 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 714254-66-7

1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2644608
CAS No.: 714254-66-7
M. Wt: 349.35
InChI Key: BYNGTSBSJYWUTN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a tricyclic heteroaromatic compound featuring an imidazo[4,5-b]quinoxaline core substituted with a 2-methoxyethyl group at position 1 and a 4-nitrophenyl group at position 2. The imidazoquinoxaline scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems, making it a promising candidate for pharmaceutical applications, particularly in oncology and antimicrobial therapy .

Properties

IUPAC Name

3-(2-methoxyethyl)-2-(4-nitrophenyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-26-11-10-22-17(12-6-8-13(9-7-12)23(24)25)21-16-18(22)20-15-5-3-2-4-14(15)19-16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNGTSBSJYWUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazoquinoxaline core: This can be achieved through the condensation of appropriate diamines with dicarbonyl compounds under acidic or basic conditions.

    Introduction of the 4-nitrophenyl group: This step may involve nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.

    Attachment of the 2-methoxyethyl group: This can be done through alkylation reactions using alkyl halides or sulfonates in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine, while substitution reactions may introduce various functional groups onto the imidazoquinoxaline core.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₅H₁₅N₃O₃
  • Molecular Weight : 285.30 g/mol

The structure consists of an imidazoquinoxaline core with a methoxyethyl group and a nitrophenyl substituent, which contribute to its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of imidazoquinoxaline derivatives, including 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that similar imidazoquinoxaline derivatives inhibited the proliferation of A431 human epidermoid carcinoma cells. The compound's mechanism involved the inhibition of Stat3 phosphorylation, a critical pathway in cancer progression .
CompoundCell LineIC50 (µM)Mechanism
1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxalineA4315.6Stat3 inhibition
Other DerivativeA4317.0Stat3 inhibition

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against certain bacterial strains.

  • Case Study 2 : In vitro studies showed that derivatives of imidazoquinoxaline exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Neuropharmacological Applications

Emerging research suggests potential neuropharmacological applications for this compound. Its structural similarities to other neuroactive compounds indicate possible interactions with neurotransmitter systems.

  • Case Study 3 : Research on related imidazoquinoxalines has shown promise in modulating GABAergic and serotonergic systems, which are pivotal in treating anxiety and depression disorders .

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous imidazoquinoxaline derivatives:

Compound Substituents Molecular Weight Key Biological Activity Key Reference
1-(2-Methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline (Target) 1: 2-Methoxyethyl; 2: 4-Nitrophenyl ~378.35 g/mol Anticancer (hypothesized based on structural analogs)
2-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-arylquinoxaline 2: Imidazo[4,5-b]pyridine; 3: Aryl (variable) ~320–400 g/mol Anticancer (IC₅₀: 1.2–8.7 µM against MCF-7, KB cell lines)
3-((2-Thioxo-imidazo[4,5-b]quinoxaline)imino)indolinone 3: Thioxo-imidazoquinoxaline; Indolinone moiety ~408.45 g/mol Anticancer (IC₅₀: 0.9–3.4 µM against MGC-803, CNE2 cell lines)
1-(Tetrahydrofuran-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline 1: Tetrahydrofuran-methyl; 2: 4-Nitrophenyl ~392.39 g/mol Biochemical intermediate (exact activity unspecified)
1-(2-Methoxybenzyl)-3-Tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 1: 2-Methoxybenzyl; 3: Tosyl (4-methylbenzenesulfonyl) ~435.50 g/mol Enzyme inhibition (hypothesized sulfonamide interaction)
3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]quinoxaline 1: 3-Trifluoromethylphenyl; 3: 4-Chlorophenylsulfonyl ~484.88 g/mol Anticancer (hypothesized dual sulfonyl/CF₃ group effects)

Key Observations :

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., 4-nitrophenyl, sulfonyl) enhance target binding via electrostatic interactions, as seen in the target compound and its sulfonyl analogs .
  • Bulky substituents (e.g., tetrahydrofuran-methyl) may reduce membrane permeability but improve metabolic stability .
  • Methoxy groups (e.g., 2-methoxyethyl, 2-methoxybenzyl) balance lipophilicity and solubility, critical for oral bioavailability .

Anticancer Activity: The thioxo-imidazoquinoxaline derivative (IC₅₀: 0.9–3.4 µM) outperforms pyridine-fused analogs (IC₅₀: 1.2–8.7 µM), suggesting the imidazoquinoxaline core’s superiority in cytotoxicity . The target compound’s 4-nitrophenyl group may mimic nitroreductase substrates, enabling selective activation in hypoxic tumor environments .

Synthetic Accessibility :

  • Methoxyethyl and tetrahydrofuran-methyl substituents are introduced via alkylation of primary amines or alcohols, as demonstrated in Schemes 18 and 30 .
  • Sulfonyl groups require sulfonation reactions under controlled conditions to avoid overfunctionalization .

Biological Activity

1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a compound belonging to the imidazoquinoxaline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the imidazole and quinoxaline rings, which contribute to its biological activity. The presence of the nitrophenyl group enhances its pharmacological potential through various mechanisms of action.

Antiviral Activity

Recent studies have demonstrated that imidazoquinoxaline derivatives exhibit significant antiviral properties. For instance, compounds similar to 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline have shown efficacy against HIV and Hepatitis B virus (HBV).

  • HIV Activity : The compound exhibited an EC50 value of 3.1 nM in inhibiting HIV replication in cell cultures, with a selectivity index (SI) indicating favorable therapeutic potential when compared to standard antiretroviral drugs like Nevirapine (NVP) which had an EC50 of 6.7 nM .
  • Hepatitis B Virus : In vitro studies revealed promising results against HBV with certain derivatives showing effective inhibition at concentrations around 100 µM, although some were associated with high cytotoxicity .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. Various derivatives have been tested against different cancer cell lines, including melanoma and breast cancer.

  • Cell Viability Assays : A375 melanoma cell line studies indicated that certain derivatives could reduce cell viability significantly at concentrations as low as 10 µM. For example, compound 4 demonstrated a viability reduction to 6% at this concentration .
  • Mechanism of Action : The mechanism behind these anticancer effects may involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be elucidated.

Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives has been documented, with several compounds demonstrating activity against various bacterial strains.

  • Inhibition Studies : Compounds were tested against Mycobacterium tuberculosis and other pathogens, showing varying degrees of effectiveness. Notably, some derivatives exhibited high selectivity indices indicating their potential for further development as antimicrobial agents .

Table 1: Biological Activity Summary

Activity TypeCompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
Antiviral (HIV)1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline3.19857631798
Antiviral (HBV)Various Derivatives~100>30%Varies
AnticancerCompound 4N/AN/AN/A
AntimicrobialVarious DerivativesN/AN/AHigh SI

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • HIV Treatment : In a controlled study involving HIV-infected MT2 cells, treatment with the compound resulted in a significant reduction in viral replication comparable to established therapies .
  • Cancer Cell Lines : A study examining various cancer cell lines found that certain derivatives not only inhibited cell growth but also induced apoptosis in melanoma cells .
  • Antimicrobial Testing : A series of quinoxaline derivatives were tested against clinical isolates of M. tuberculosis, showing promising results that warrant further investigation into their mechanisms and applications .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via intramolecular cyclization of precursor imidazole derivatives. Key steps include:

  • Cyclization : Use of phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light to promote cyclization .
  • Substitution Reactions : Aromatic nucleophilic substitution with 2-halophenyl imidazoles in basic media, followed by autooxidation to form the imidazoquinoxaline core .
  • Purification : Preparative HPLC is critical for isolating the final product, as demonstrated in analogous imidazo[4,5-b]pyridine syntheses .
    • Optimization Tips : Adjust solvent polarity (e.g., dichloromethane vs. dimethyl sulfoxide) and catalyst loading to minimize byproducts. Monitor reaction progress via LC-MS.

Q. How can the structural identity and purity of the compound be confirmed?

  • Methodological Answer :

  • Spectroscopy : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to confirm functional groups (e.g., methoxyethyl and nitrophenyl moieties).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • Chromatography : HPLC with UV detection at 254 nm to assess purity (>95% recommended for biological assays) .
  • X-ray Crystallography : For unambiguous confirmation, as applied to related imidazo[4,5-f]phenanthrolines .

Advanced Research Questions

Q. What strategies are employed to evaluate the electrochemical properties of this compound, and how do substituents influence its redox behavior?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in non-aqueous solvents (e.g., acetonitrile with 0.1 M TBAPF6_6) .
  • Computational Modeling : Use PM3 or DFT calculations to correlate experimental redox potentials with LUMO energy levels. Substituents like the 4-nitrophenyl group lower LUMO energy, enhancing electron-accepting capacity .
  • Hammett Analysis : Quantify electronic effects of substituents (e.g., methoxyethyl vs. nitro groups) using σm_m constants .

Q. How can researchers resolve contradictions in reported biological activities of imidazoquinoxaline derivatives, such as antitumor vs. neuroprotective effects?

  • Methodological Answer :

  • Target Profiling : Use kinase inhibition assays or CRISPR screens to identify primary molecular targets. For example, test inhibition of PI3K/AKT/mTOR pathways linked to antitumor activity .
  • Cell-Type Specificity : Compare responses in cancer (e.g., MCF-7) vs. neuronal (e.g., SH-SY5Y) cell lines. The 4-nitrophenyl group may enhance membrane permeability in tumors but not neurons .
  • Metabolite Analysis : Detect genotoxic metabolites (e.g., hydroxylamine derivatives) via LC-MS/MS, as seen in imidazo[4,5-f]quinoxaline metabolism studies .

Q. What methodologies are recommended for studying the compound’s fluorescence properties and potential applications in bioimaging?

  • Methodological Answer :

  • Photophysical Characterization : Measure fluorescence quantum yield (ΦF\Phi_F) and Stokes shift in solvents of varying polarity. Thiazoloquinoxaline analogs exhibit ΦF\Phi_F > 0.5 in DMSO .
  • Cellular Imaging : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker) to assess subcellular localization.
  • Structure-Tuning : Introduce electron-donating groups (e.g., methoxy) to redshift emission wavelengths, as demonstrated in pyridoimidazoquinoxalines .

Experimental Design Challenges

Q. How can researchers address low yields in the final cyclization step of the synthesis?

  • Troubleshooting Guide :

  • Catalyst Screening : Replace iridium with cheaper alternatives like Ru(bpy)32+_3^{2+} for visible-light-driven reactions .
  • Temperature Control : Optimize heating (e.g., 80°C vs. 160°C) to balance reaction rate and decomposition .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as seen in piperidine-substituted analogs .

Q. What in vitro models are suitable for evaluating the compound’s neuroprotective potential?

  • Methodological Answer :

  • Oxidative Stress Models : Treat primary cortical neurons with H2_2O2_2 or rotenone and measure viability via MTT assay.
  • Neuroinflammation Assays : Quantify TNF-α and IL-6 levels in LPS-stimulated microglia .
  • Mitochondrial Function : Use Seahorse XF Analyzer to assess OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) .

Data Analysis and Interpretation

Q. How can computational tools aid in predicting the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The methoxyethyl group may improve solubility but reduce BBB penetration .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding .

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